Methyl 2-bromo-6-chloro-3-fluorobenzoate
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Overview
Description
Methyl 2-bromo-6-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-chloro-3-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromo-6-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-bromo-6-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-chloro-3-fluorobenzoate depends on the specific application and the target moleculeThe presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-6-chloro-2-fluorobenzoate
- Methyl 4-bromo-2-chloro-6-fluorobenzoate
- Methyl 3-bromo-2-fluorobenzoate
Uniqueness
Methyl 2-bromo-6-chloro-3-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and fluorine atoms provides distinct chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C8H5BrClFO2 |
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Molecular Weight |
267.48 g/mol |
IUPAC Name |
methyl 2-bromo-6-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |
InChI Key |
YKOHHJSKBCQFLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)F)Cl |
Origin of Product |
United States |
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